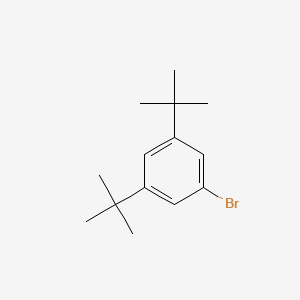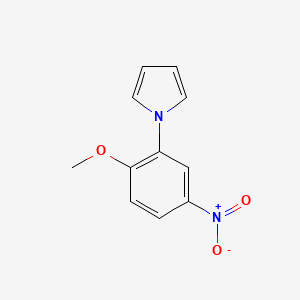
1-Bromo-3,5-di-tert-butylbenzene
概述
描述
1-Bromo-3,5-di-tert-butylbenzene is an organic compound with the molecular formula C14H21Br. It is a derivative of benzene, where two tert-butyl groups are attached to the 3rd and 5th positions, and a bromine atom is attached to the 1st position. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions .
作用机制
Target of Action
1-Bromo-3,5-di-tert-butylbenzene is primarily used as a brominating agent in organic synthesis . It serves as a source of bromine atoms in substitution reactions .
Mode of Action
The compound interacts with its targets through electrophilic substitution and aromatic substitution reactions . The bromine atom in the compound is highly reactive and can replace a hydrogen atom in another molecule, leading to the formation of a new compound .
Biochemical Pathways
For instance, it can be involved in the Suzuki–Miyaura coupling (SMC) reaction, a type of cross-coupling reaction, used in organic synthesis for the preparation of various pharmaceutical agents .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility and may be absorbed and distributed in the body following exposure . Its bioavailability would be influenced by these factors.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In organic synthesis, the compound’s primary effect is the introduction of bromine atoms into other molecules, thereby altering their chemical structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, the compound’s reactivity and effectiveness can vary depending on the solvent used. Additionally, safety precautions should be taken to avoid dust formation and inhalation of its vapors .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-di-tert-butylbenzene can be synthesized through the bromination of 3,5-di-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 1-Bromo-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4) and organometallic reagents (e.g., Grignard reagents) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The major product is 3,5-di-tert-butylbenzene.
科学研究应用
1-Bromo-3,5-di-tert-butylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of polymers and advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Catalysis: It is used in the development of new catalytic systems for various chemical reactions.
相似化合物的比较
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 3,5-Di-tert-butylbenzyl bromide
- 1,3-Di-tert-butylbenzene
Uniqueness: 1-Bromo-3,5-di-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups and the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The steric effects of the tert-butyl groups play a crucial role in determining the outcome of various reactions .
属性
IUPAC Name |
1-bromo-3,5-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWTUULDKULFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347326 | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22385-77-9 | |
| Record name | 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22385-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022385779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-di-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a convenient method for synthesizing 1-bromo-3,5-di-tert-butylbenzene?
A1: this compound can be efficiently synthesized from the readily available compound, 1,3,5-tri-tert-butylbenzene []. This method provides a practical route for obtaining this valuable synthetic intermediate.
Q2: What are some applications of this compound in organic synthesis?
A2: this compound serves as a versatile precursor for synthesizing various derivatives. For instance, it can be utilized to prepare arylphosphines [], demonstrating its utility in constructing organophosphorus compounds with potential applications in catalysis and materials science. Additionally, research has explored its use in palladium-catalyzed carbon-oxygen coupling reactions to produce 3,5-di-tert-butylphenol [], highlighting its potential in developing efficient synthetic methods for complex molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)


